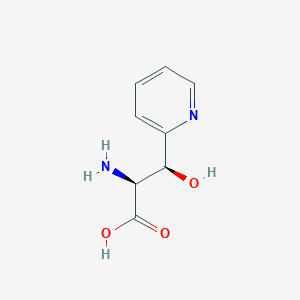![molecular formula C17H13F3N2O B12840861 5-[4-(Trifluoromethyl)phenyl]-2,5-dihydro-3h-imidazo[2,1-a]isoindol-5-ol CAS No. 24033-18-9](/img/structure/B12840861.png)
5-[4-(Trifluoromethyl)phenyl]-2,5-dihydro-3h-imidazo[2,1-a]isoindol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dihydro-5-[4-(trifluoromethyl)phenyl]-3H-imidazo[2,1-a]isoindol-5-ol is a heterocyclic compound that contains an imidazole ring fused with an isoindole structure The presence of a trifluoromethyl group attached to the phenyl ring enhances its chemical stability and biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydro-5-[4-(trifluoromethyl)phenyl]-3H-imidazo[2,1-a]isoindol-5-ol typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of a suitable precursor containing the imidazole and isoindole moieties under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Catalysts and reagents are selected to minimize side reactions and enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dihydro-5-[4-(trifluoromethyl)phenyl]-3H-imidazo[2,1-a]isoindol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonate, and other halogenating agents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Aplicaciones Científicas De Investigación
2,5-Dihydro-5-[4-(trifluoromethyl)phenyl]-3H-imidazo[2,1-a]isoindol-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dihydro-5-[4-(trifluoromethyl)phenyl]-3H-imidazo[2,1-a]isoindol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dihydro-2,5-dimethoxyfuran: Another heterocyclic compound with different functional groups.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine: Contains a trifluoromethyl group and exhibits similar biological activities.
2,4-Disubstituted thiazoles: Known for their diverse biological activities.
Uniqueness
2,5-Dihydro-5-[4-(trifluoromethyl)phenyl]-3H-imidazo[2,1-a]isoindol-5-ol is unique due to its specific structural features, such as the fused imidazole and isoindole rings and the presence of a trifluoromethyl group. These characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Número CAS |
24033-18-9 |
|---|---|
Fórmula molecular |
C17H13F3N2O |
Peso molecular |
318.29 g/mol |
Nombre IUPAC |
5-[4-(trifluoromethyl)phenyl]-2,3-dihydroimidazo[1,2-b]isoindol-5-ol |
InChI |
InChI=1S/C17H13F3N2O/c18-17(19,20)12-7-5-11(6-8-12)16(23)14-4-2-1-3-13(14)15-21-9-10-22(15)16/h1-8,23H,9-10H2 |
Clave InChI |
GOLJCLWIKGHNDS-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=N1)C3=CC=CC=C3C2(C4=CC=C(C=C4)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(E)-But-1-Enyl]-2-Fluoro-Benzene](/img/structure/B12840796.png)


![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt](/img/structure/B12840817.png)
![2-[(Aminoiminomethyl)amino]-3-pyridinecarboxylic acid](/img/structure/B12840824.png)
![(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid](/img/structure/B12840825.png)




